molecular formula C14H19N B2998233 1-Phenyl-2-azaspiro[3.5]nonane CAS No. 1871889-41-6

1-Phenyl-2-azaspiro[3.5]nonane

Cat. No.: B2998233
CAS No.: 1871889-41-6
M. Wt: 201.313
InChI Key: MPADXOGTSKTMMS-UHFFFAOYSA-N
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Description

1-Phenyl-2-azaspiro[3.5]nonane is a spirocyclic compound characterized by a unique structure where a phenyl group is attached to a spirocyclic azaspiro nonane core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-azaspiro[3.5]nonane can be synthesized through various synthetic routes. One common method involves the reaction of a phenyl-substituted azaspiro nonane precursor with appropriate reagents under controlled conditions. For instance, the reaction of a phenyl-substituted azaspiro nonane with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) followed by treatment with tosyl chloride and sodium hydride (NaH) can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

1-Phenyl-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, alkylating agents

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted azaspiro nonane oxides, while reduction may produce phenyl-substituted azaspiro nonane alcohols .

Scientific Research Applications

1-Phenyl-2-azaspiro[3.5]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. For instance, as a fatty acid amide hydrolase (FAAH) inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of fatty acid amides and thereby modulating pain and inflammation pathways . The exact molecular interactions and binding affinities are subjects of ongoing research.

Properties

IUPAC Name

3-phenyl-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-3-7-12(8-4-1)13-14(11-15-13)9-5-2-6-10-14/h1,3-4,7-8,13,15H,2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPADXOGTSKTMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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